molecular formula C13H20N4O2 B580779 tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate CAS No. 1246652-29-8

tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate

Cat. No. B580779
CAS RN: 1246652-29-8
M. Wt: 264.329
InChI Key: KKWCSMNDIQTVNV-UHFFFAOYSA-N
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Description

Tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate, also known as Tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate, is a useful research compound. Its molecular formula is C13H20N4O2 and its molecular weight is 264.329. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

Researchers report the synthesis of acetyl-CoA carboxylase inhibitors utilizing a unique N-2 tert-butyl pyrazolospirolactam core. The synthesis involves a 10-step process starting from ethyl 3-amino-1H-pyrazole-4-carboxylate, highlighting a streamlined method that requires minimal chromatographic purification. Key synthetic steps include regioselective pyrazole alkylation and a Curtius rearrangement, culminating in the production of spirolactams with potential as novel ACC inhibitors (Huard et al., 2012).

Spiro Heterocyclization of 1H-Pyrrole-2,3-Diones

The research explores the three-component spiro heterocyclization involving 1H-pyrrole-2,3-diones, malononitrile, and pyrazolones. This process yields substituted pyrrolo[3,2-c]pyrazoles with defined crystal and molecular structures, demonstrating the versatility of this synthetic approach in generating complex spirocyclic frameworks (Dmitriev et al., 2015).

Study on Cycloadditions for Spiro Compound Formation

This paper discusses the cycloaddition reactions of methyl (S)-1-tert-butoxycarbonyl-3-[(E)-cyanomethylidene]-2-pyrrolidinone-5-carboxylate, leading to the formation of optically active spiro compounds. The research sheds light on the key intermediates and the role of reaction conditions in directing the product distribution towards either optically active or racemic spiro fused 2-pyrrolidinones (Škof et al., 2002).

Hydrogen-bonded Chains in Tetrahydro-1H-Pyrazolo[3,4-b]pyridines

This study presents the crystallographic analysis of hydrogen-bonded chains in 3-tert-butyl-1-phenyl-7-(4-trifluoromethylbenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione and its derivatives. The analysis reveals the impact of minor substituent changes on the hydrogen-bonded supramolecular structures, offering insights into the structural dynamics of spirocyclic compounds (Trilleras et al., 2008).

Anionic Cascade Recyclization of Pyrazolo[5,1-c][1,2,4]Triazines

Investigating the behavior of tert-butyl acetates under the influence of alkyl lithiums, researchers achieved rapid cascade reactions leading to the formation of pyrrolo[1,2-b][1,2,4]triazines. This study exemplifies the utility of anionic cascade reactions in accessing complex nitrogen-containing heterocycles, potentially applicable in medicinal chemistry and material science (Ivanov, 2020).

properties

IUPAC Name

tert-butyl 3-aminospiro[1,4-dihydropyrrolo[3,4-c]pyrazole-6,1'-cyclobutane]-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-12(2,3)19-11(18)17-7-8-9(15-16-10(8)14)13(17)5-4-6-13/h4-7H2,1-3H3,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWCSMNDIQTVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C13CCC3)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670512
Record name tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246652-29-8
Record name tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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